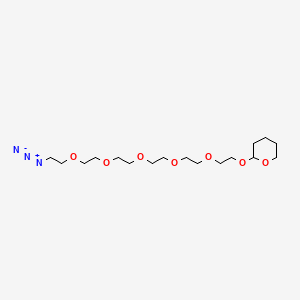
Azido-PEG6-THP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azido-PEG6-THP is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is widely used in the field of click chemistry due to its azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups. Additionally, it can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azido-PEG6-THP is synthesized through a series of chemical reactions involving the introduction of an azide group into a PEG-based structure. The typical synthetic route involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to form a PEG-based intermediate.
Azidation: The PEG-based intermediate is then reacted with sodium azide (NaN3) to introduce the azide group.
THP Protection: The final step involves the protection of the hydroxyl groups with tetrahydropyranyl (THP) groups to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include PEGylation, azidation, and THP protection, followed by purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
Azido-PEG6-THP undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring between the azide group of this compound and an alkyne group in the presence of a copper catalyst
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between the azide group of this compound and strained alkynes such as DBCO or BCN without the need for a catalyst
Common Reagents and Conditions
CuAAC: Requires a copper catalyst (e.g., copper sulfate) and a reducing agent (e.g., sodium ascorbate) in an aqueous or organic solvent
SPAAC: Does not require a catalyst and can be performed in aqueous or organic solvents
Major Products
Aplicaciones Científicas De Investigación
Azido-PEG6-THP has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates
Biology: Employed in the labeling and imaging of biomolecules through click chemistry reactions
Medicine: Utilized in drug delivery systems and the development of targeted therapies
Industry: Applied in the production of functionalized materials and polymers
Mecanismo De Acción
Azido-PEG6-THP exerts its effects through click chemistry reactions, specifically CuAAC and SPAAC. The azide group in this compound reacts with alkyne groups to form stable triazole linkages. This mechanism allows for the selective and efficient conjugation of molecules, facilitating the synthesis of complex bioconjugates and functionalized materials .
Comparación Con Compuestos Similares
Similar Compounds
Azido-PEG4-THP: A shorter PEG linker with similar click chemistry properties
Azido-PEG8-THP: A longer PEG linker with similar click chemistry properties
Azido-PEG6-acid: Contains an azide group and a terminal carboxylic acid, used in similar click chemistry reactions.
Uniqueness
Azido-PEG6-THP is unique due to its specific PEG length (PEG6) and the presence of THP-protected hydroxyl groups, which provide stability and solubility in various solvents. This makes it particularly suitable for applications in PROTAC synthesis and other bioconjugation processes .
Propiedades
Fórmula molecular |
C17H33N3O7 |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C17H33N3O7/c18-20-19-4-6-21-7-8-22-9-10-23-11-12-24-13-14-25-15-16-27-17-3-1-2-5-26-17/h17H,1-16H2 |
Clave InChI |
ZDLDUKNLDJGEMM-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



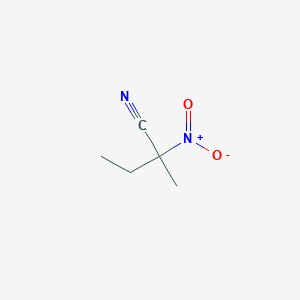
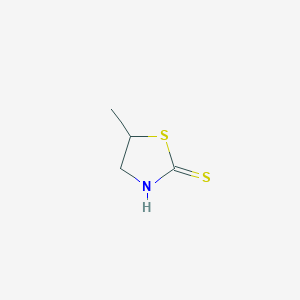

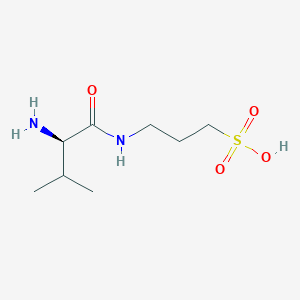

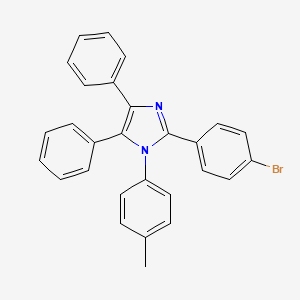
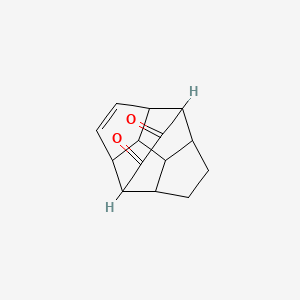

![2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-](/img/structure/B11937928.png)
![2-chloro-4-[5-[(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B11937938.png)

![2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]sulfamoyl]-N,N-dimethylacetamide](/img/structure/B11937957.png)
![(2R)-N-[(1R)-1-cyclohexyl-2-(3-morpholin-4-ylpropanoylamino)ethyl]-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanamide](/img/structure/B11937965.png)
